Secnidazole hemihydrate

Übersicht

Beschreibung

Secnidazole hemihydrate is a second-generation 5-nitroimidazole antimicrobial agent. It is structurally related to other 5-nitroimidazoles, such as metronidazole and tinidazole. This compound is known for its effectiveness against anaerobic bacteria and protozoa, making it a valuable compound in the treatment of various infections, including bacterial vaginosis, amoebiasis, giardiasis, and trichomoniasis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Secnidazole hemihydrate can be synthesized through a multi-step process involving the nitration of imidazole derivatives. The key steps include:

Nitration: The nitration of imidazole derivatives to introduce the nitro group.

Reduction: Reduction of the nitro group to form the corresponding amine.

Alkylation: Alkylation of the amine to introduce the desired side chains.

Hydration: Hydration to form the hemihydrate form of secnidazole.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Secnidazole hemihydrate undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso derivatives.

Reduction: The nitro group can be reduced to form amines.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amines.

Substitution: Formation of alkylated or acylated imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Secnidazole hemihydrate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying the reactivity of nitroimidazoles.

Biology: Investigated for its antimicrobial properties against anaerobic bacteria and protozoa.

Medicine: Used in the treatment of bacterial vaginosis, amoebiasis, giardiasis, and trichomoniasis.

Industry: Employed in the formulation of pharmaceutical products, including tablets and granules

Wirkmechanismus

Secnidazole hemihydrate is structurally related to other 5-nitroimidazoles, such as metronidazole and tinidazole. These compounds share a common spectrum of activity against anaerobic microorganisms. this compound has a longer terminal elimination half-life (approximately 17 to 29 hours) compared to metronidazole and tinidazole, making it more convenient for single-dose therapy .

Vergleich Mit ähnlichen Verbindungen

- Metronidazole

- Tinidazole

- Ornidazole

Secnidazole hemihydrate stands out due to its improved oral absorption and longer half-life, providing a more convenient treatment option for patients.

Biologische Aktivität

Overview of Secnidazole Hemihydrate

Secnidazole is primarily indicated for the treatment of trichomoniasis, bacterial vaginosis, and other infections caused by anaerobic organisms. It acts by disrupting the DNA synthesis of susceptible microorganisms, leading to cell death.

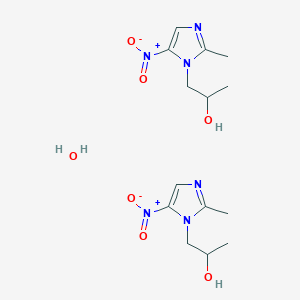

Chemical Structure

- Molecular Formula : C₇H₁₁N₃O₃

- Molecular Weight : 173.18 g/mol

- Formulation : this compound typically exists as a crystalline powder with two water molecules per formula unit.

Secnidazole is a prodrug that is activated intracellularly to form reactive intermediates that damage microbial DNA. This mechanism is crucial for its effectiveness against a broad spectrum of pathogens, particularly in anaerobic conditions .

Pharmacokinetics

- Absorption : Secnidazole is rapidly absorbed after oral administration. Peak plasma concentrations are reached within 3 to 4 hours post-dose.

- Volume of Distribution : Approximately 42 L, indicating extensive tissue distribution.

- Protein Binding : Less than 5%, suggesting a high free fraction available for action.

- Metabolism : Primarily metabolized by hepatic CYP450 enzymes, with minimal conversion to metabolites .

Efficacy in Clinical Studies

A significant study assessed the efficacy of secnidazole in treating trichomoniasis among women. The results indicated:

| Population | Cure Rate (%) | Confidence Interval (CI) | P Value |

|---|---|---|---|

| Overall (mITT) | 92.2 | 82.7–97.4 | <0.001 |

| HIV Positive | 100 | - | - |

| Bacterial Vaginosis (BV) | 95.2 | 76.2–99.9 | <0.001 |

The microbiological cure rate was significantly higher in the secnidazole group compared to placebo, demonstrating its clinical effectiveness .

Side Effects

Secnidazole is generally well-tolerated, with the most common adverse effects being nausea and vulvovaginal candidiasis (each occurring in approximately 2.7% of patients). No serious treatment-emergent adverse events were reported in the studies conducted .

Case Study 1: Treatment of Trichomoniasis

In a clinical trial involving 147 women diagnosed with trichomoniasis, secnidazole was administered at a single dose of 2 g. The study reported a cure rate of 92.2%, significantly outperforming the placebo group which showed only a 1.5% cure rate .

Case Study 2: Efficacy in HIV-Infected Women

Among HIV-positive women, secnidazole achieved a remarkable cure rate of 100%, highlighting its potential as an effective treatment option for this vulnerable population .

Research Findings on Spectroscopic Properties

Recent studies utilizing density functional theory (DFT) have analyzed the vibrational spectra and electronic properties of secnidazole. Key findings include:

- UV-Visible Absorption Peaks :

| Solvent | Wavelength (nm) | Molar Extinction Coefficient (Lmol⁻¹cm⁻¹) |

|---|---|---|

| Water | 296 | 10650 |

| DMSO | 267 | 10761 |

| Nitromethane | 247 | 10975 |

These findings indicate that secnidazole exhibits varying absorption characteristics depending on the solvent environment, which could influence its bioavailability and therapeutic efficacy .

Eigenschaften

IUPAC Name |

1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H11N3O3.H2O/c2*1-5(11)4-9-6(2)8-3-7(9)10(12)13;/h2*3,5,11H,4H2,1-2H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCFEXQLJSCCMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(C)O)[N+](=O)[O-].CC1=NC=C(N1CC(C)O)[N+](=O)[O-].O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746883 | |

| Record name | 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol--water (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227622-73-3 | |

| Record name | 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol--water (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 227622-73-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.